molecular formula C12H13Cl3O B1618421 P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE CAS No. 51326-37-5

P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE

Cat. No.: B1618421
CAS No.: 51326-37-5
M. Wt: 279.6 g/mol
InChI Key: IMDHDEPPVWETOI-UHFFFAOYSA-N
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Description

Significance of the Trichloroacetyl Moiety in Advanced Synthetic Methodologies

The trichloroacetyl group, and the related trichloromethyl moiety, are significant functional groups in modern organic synthesis. The trichloroacetyl group is recognized as a key structural component in various biologically active agents and serves as a valuable surrogate for acyl chlorides, offering a balance of reactivity and stability. clockss.org Its utility is demonstrated in its use as a protecting group for amines (as trichloroacetamide) and alcohols (as trichloroacetate), particularly in the synthesis of complex natural products and nucleosides. thieme-connect.comacs.org For instance, the multifunctionality of the N-trichloroacetyl group was leveraged in the total synthesis of tetrodotoxin. thieme-connect.com

Furthermore, reagents containing the trichloroacetyl group, such as trichloroacetimidates, are excellent alkylating agents that can react under mild conditions, avoiding the need for strong acid or base promoters that might decompose sensitive substrates. syr.edu The trichloromethyl group itself is a desirable feature, and its incorporation into organic molecules is an area of active chemical research. rsc.org Its presence enables specific transformations, such as the haloform reaction, and it can influence the stereochemical outcome of reactions at adjacent centers. oxfordreference.comrsc.org

Contextualizing Tert-Butyl Substituted Acetophenones within Chemical Research Landscape

Acetophenones bearing a tert-butyl substituent are important intermediates in chemical research and industry. The tert-butyl group is a large, sterically bulky alkyl substituent that significantly influences the properties of the molecule to which it is attached. Its primary effects are steric hindrance, which can control regioselectivity by blocking reaction at adjacent sites, and its electron-donating nature via induction.

The para-substituted isomer, 4'-tert-butylacetophenone (B192730), is a well-known precursor in the synthesis of various organic molecules. For example, it serves as a starting material for producing the title compound, p-tert-butyl-2,2,2-trichloroacetophenone. The presence of the tert-butyl group can enhance the stability of reactive intermediates, such as carbocations, and its lipophilicity can modify the solubility properties of a compound, which is a relevant consideration in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-tert-butylphenyl)-2,2,2-trichloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13Cl3O/c1-11(2,3)9-6-4-8(5-7-9)10(16)12(13,14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDHDEPPVWETOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885951
Record name Ethanone, 2,2,2-trichloro-1-[4-(1,1-dimethylethyl)phenyl]-
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Molecular Weight

279.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51326-37-5
Record name 2,2,2-Trichloro-1-[4-(1,1-dimethylethyl)phenyl]ethanone
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Record name Ethanone, 2,2,2-trichloro-1-(4-(1,1-dimethylethyl)phenyl)-
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Record name Ethanone, 2,2,2-trichloro-1-[4-(1,1-dimethylethyl)phenyl]-
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Record name Ethanone, 2,2,2-trichloro-1-[4-(1,1-dimethylethyl)phenyl]-
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Record name 2,2,2-trichloro-1-[4-(1,1-dimethylethyl)phenyl]ethan-1-one
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Synthesis and Manufacturing of P Tert Butyl 2,2,2 Trichloroacetophenone

Friedel-Crafts Acylation Route

The most direct method for preparing this compound is the Friedel-Crafts acylation of tert-butylbenzene (B1681246). This reaction is a classic example of electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring.

In this procedure, tert-butylbenzene is treated with trichloroacetyl chloride. The electrophile, a trichloroacylium ion or its complex with the catalyst, attacks the electron-rich benzene (B151609) ring. The bulky tert-butyl group is an ortho-, para-director; however, due to significant steric hindrance at the ortho-position, the substitution occurs almost exclusively at the para-position, yielding the desired product with high regioselectivity.

Like other Friedel-Crafts acylations, this reaction requires a Lewis acid catalyst to activate the acyl chloride. Anhydrous aluminum chloride (AlCl₃) is a common choice for this purpose. The reaction is typically carried out in an inert solvent, such as carbon disulphide (CS₂), as documented in the literature. The catalyst polarizes the carbon-chlorine bond of the trichloroacetyl chloride, generating a highly electrophilic species that can overcome the aromaticity of the benzene ring.

Alternative Synthetic Approaches

An alternative route to the target compound involves the modification of a pre-existing acetophenone (B1666503) structure.

This compound can be prepared by the exhaustive chlorination of the methyl group of 4'-tert-butylacetophenone (B192730). This reaction is analogous to the synthesis of trichloroacetophenone from acetophenone. The reaction proceeds by treating 4'-tert-butylacetophenone with chlorine gas, typically under conditions that promote free-radical substitution at the alpha-carbon, such as UV light or in the presence of a radical initiator. The reaction proceeds stepwise through mono- and di-chlorinated intermediates until the trichlorinated product is formed.

Mechanistic Investigations of Reactions Involving P Tert Butyl 2,2,2 Trichloroacetophenone

Influence of the Trichloroacetyl Group on Electron Density and Reactivity

The trichloroacetyl group (–C(O)CCl₃) exerts a profound influence on the electron density and reactivity of the entire molecule, primarily due to the strong inductive effect of the three chlorine atoms. This electron-withdrawing nature significantly polarizes the carbonyl group, rendering the carbonyl carbon highly electrophilic.

The primary effects of the trichloroacetyl group are:

Enhanced Electrophilicity of the Carbonyl Carbon: The three electronegative chlorine atoms pull electron density away from the carbonyl carbon through the sigma bonds. This effect makes the carbonyl carbon significantly more electron-deficient and, therefore, a prime target for nucleophilic attack. The reactivity of ketones towards nucleophiles is largely dependent on the electrophilicity of the carbonyl carbon. learncbse.in

Activation for Nucleophilic Addition: The increased positive character on the carbonyl carbon lowers the activation energy for nucleophilic addition reactions. researchgate.netlibretexts.org Nucleophiles, which are electron-rich species, are more readily attracted to this electrophilic center.

Stabilization of Intermediates: In nucleophilic addition reactions, a tetrahedral alkoxide intermediate is formed. libretexts.org The electron-withdrawing trichloromethyl group can help stabilize the negative charge that develops on the oxygen atom.

The presence of the trichloroacetyl group makes p-tert-butyl-2,2,2-trichloroacetophenone more reactive towards nucleophiles compared to acetophenone (B1666503) or even p-tert-butylacetophenone.

Steric and Electronic Effects of the Tert-Butyl Substituent on Reaction Pathways

The tert-butyl group, positioned para to the trichloroacetyl group on the benzene (B151609) ring, influences reaction pathways through a combination of steric and electronic effects.

Electronic Effects: The tert-butyl group is generally considered to be weakly electron-donating through an inductive effect. stackexchange.com This occurs via sigma bond polarization, where electron density flows from the sp³ hybridized carbons of the tert-butyl group to the sp² hybridized carbon of the aromatic ring. stackexchange.com This effect is modest and slightly increases the electron density on the aromatic ring. However, this weak activating effect on the ring is overshadowed by the powerful deactivating and electron-withdrawing nature of the trichloroacetyl group, especially concerning reactions at the carbonyl center.

The interplay between these effects can be summarized in the following table:

Feature of Tert-Butyl GroupEffect on Reactivity
Bulky Size (Steric Hindrance) Can influence the approach of large reagents. numberanalytics.com
Weak Electron Donation (Inductive Effect) Slightly increases electron density on the aromatic ring. stackexchange.com
Lack of C-H Hyperconjugation Less electron-donating compared to a methyl group. stackexchange.com

Radical Reaction Pathways Induced by the Trichloroacetyl Moiety

The trichloroacetyl group is a precursor for radical generation. The carbon-chlorine bonds can undergo homolytic cleavage under specific conditions, such as photolysis or in the presence of a radical initiator, to produce a dichloromethylcarbonyl radical or a trichloromethyl radical after decarbonylation.

The generation of radicals from related trichloroacetyl compounds, like trichloroacetamides, has been well-documented. researchgate.netub.edu These radicals are electrophilic due to the electron-withdrawing nature of the remaining chlorine atoms and the carbonyl group. ub.edu This allows them to react with electron-rich species like alkenes.

Potential Radical Reaction Pathways:

Initiation: Homolytic cleavage of a C-Cl bond upon exposure to UV light or a radical initiator to form a carbon-centered radical.

Propagation: The resulting radical can participate in a variety of reactions:

Addition to Alkenes: The radical can add across a double bond, a key step in radical polymerization or cyclization reactions. researchgate.net

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule.

Atom Transfer Radical Cyclization (ATRC): In molecules containing an unsaturated moiety, an intramolecular cyclization can occur, which is a powerful method for synthesizing cyclic compounds. ub.edu

Kinetic studies on the radical reactions of trichloroacetonitrile, a related compound, show that the trichloromethyl group readily participates in free-radical chain reactions. rsc.org Photochemical reactions involving trichloroacetyl groups are also known, for instance, the photo-oxidation of tetrachloroethylene (B127269) can yield trichloroacetyl chloride, which suggests the potential for photo-induced reactions in this compound. acs.org

P Tert Butyl 2,2,2 Trichloroacetophenone As a Versatile Synthetic Intermediate

Derivatization and Functional Group Interconversion Strategies

The structure of p-tert-butyl-2,2,2-trichloroacetophenone allows for chemical modifications at two primary locations: the trichloroacetyl group and the aromatic ring. These transformations are foundational for creating a diverse library of derivative compounds. numberanalytics.comimperial.ac.uk Functional group interconversions are essential in organic synthesis for altering a molecule's chemical properties and enabling the construction of more complex structures. numberanalytics.com

The trichloroacetyl group is a highly reactive and versatile functional handle. The electron-withdrawing nature of the three chlorine atoms activates the carbonyl carbon towards nucleophilic attack and provides a leaving group (chloroform) in certain reactions.

Key transformations include:

Reduction to Alcohols: The carbonyl can be reduced to a secondary alcohol using various reducing agents. Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) can accomplish this transformation. fiveable.me This creates a chiral center, opening pathways for asymmetric synthesis.

Hydrolysis: Under basic conditions, such as treatment with aqueous potassium carbonate or sodium hydroxide, the trichloroacetyl group can undergo hydrolysis. researchgate.net This reaction typically proceeds via nucleophilic attack at the carbonyl carbon, followed by cleavage of the C-C bond to yield p-tert-butylbenzoic acid and chloroform (B151607), analogous to the haloform reaction.

Conversion to Esters: The corresponding alcohol, obtained from reduction, can be readily converted to various esters through reaction with acyl chlorides or carboxylic anhydrides.

Formation of Imines and Aziridines: Reaction with primary amines yields the corresponding N-aryl-α,α,α-trichloroacetophenone imines. These imines can be further reduced, for example with lithium aluminum hydride, to produce 2,2-dichloro-1,3-diarylaziridines. lookchem.com This represents a method for constructing nitrogen-containing heterocyclic rings.

Conversion to Amides: While direct conversion is less common for the ketone, the related N-substituted trichloroacetamides can be transformed into other functionalities. acs.org For instance, they can serve as precursors to isocyanates, which react with amines and alcohols to form ureas and carbamates, respectively. acs.org This highlights the synthetic potential of the trichloroacetyl motif in building more complex nitrogen-containing structures.

Table 1: Selected Transformations of the Trichloroacetyl Group

Starting Functional GroupReagent(s)Resulting Functional GroupReaction Type
KetoneNaBH₄, LiAlH₄Secondary AlcoholReduction
KetoneKOH or NaOH (aq)Carboxylic AcidHydrolysis (Haloform-type)
KetoneR-NH₂ImineCondensation
ImineLiAlH₄DichloroaziridineReductive Cyclization lookchem.com

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS). The directing influence of the substituents on the ring dictates the position of substitution. The tert-butyl group is an activating, ortho-para director. ucla.edustackexchange.com The trichloroacetyl group, being strongly electron-withdrawing, is a deactivating, meta-director.

In this molecule, the powerful activating effect of the tert-butyl group dominates, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied, substitution occurs primarily at the two equivalent ortho positions (C2 and C6) of the aromatic ring. stackexchange.comlibretexts.org However, the steric bulk of the tert-butyl group can hinder attack at the ortho sites, potentially requiring specific reaction conditions to achieve high yields. libretexts.org

Common EAS reactions applicable to this system include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.

Halogenation: Reactions with Br₂/FeBr₃ or Cl₂/AlCl₃ introduce bromine or chlorine atoms, respectively. ucla.edu

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) installs a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation/Alkylation: These reactions are generally less effective due to the presence of the deactivating trichloroacetyl group, which can complex with the Lewis acid catalyst.

Application in C-C and C-Heteroatom Bond Formation Processes

The title compound is a valuable precursor for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which is a fundamental goal in the synthesis of pharmaceuticals and other fine chemicals. researchgate.netnih.gov

C-C Bond Formation: The carbonyl group is an electrophilic center that can react with a variety of carbon nucleophiles. Organometallic reagents like Grignard reagents (R-MgBr) and organolithium compounds (R-Li) can add to the carbonyl to form tertiary alcohols, creating a new C-C bond. Acylation reactions are a critical class of C-C bond-forming reactions used to generate ketones, which are important scaffolds in many natural products and pharmaceuticals. mdpi.com

C-Heteroatom Bond Formation: The synthesis of molecules containing C-N, C-O, and C-S bonds is crucial in medicinal chemistry. researchgate.net As previously mentioned, the reaction of this compound with primary amines forms imines, establishing a C=N bond. lookchem.com Subsequent reduction or further reaction of this imine allows for the creation of more complex nitrogen-containing compounds. The alcohol derivative, formed via reduction, can be used in etherification reactions (C-O bond formation) or converted to a leaving group (e.g., tosylate) to be displaced by various heteroatom nucleophiles (N, O, S).

Chiral Synthesis and Stereoselective Transformations Utilizing Trichloroacetophenone Derivatives

The reduction of the prochiral ketone in this compound to a chiral alcohol is a key step that opens the door to stereoselective synthesis. nih.gov This alcohol can then be used as a chiral building block for more complex targets.

The creation of enantiomerically pure secondary alcohols from prochiral ketones is a highly sought-after transformation, and asymmetric reduction is a primary method to achieve this. nih.govyoutube.com Both enzymatic and metal-catalyzed methods have proven effective for trichloroacetophenone derivatives.

Enzymatic Reduction: Biocatalysis offers high enantioselectivity under mild conditions. nih.gov Enzymes such as ketoreductases (KREDs), often found in microorganisms like Saccharomyces cerevisiae (baker's yeast) or Candida tenuis, can reduce substituted acetophenones with high yield and enantiomeric excess (ee). researchgate.nettudelft.nl For example, the reduction of similar chloroacetophenones using Saccharomyces cerevisiae can achieve yields and ee values exceeding 99%. researchgate.net Secondary alcohol dehydrogenases (ADHs), such as TeSADH from Thermoanaerobacter pseudethanolicus, are also effective for the asymmetric reduction of haloacetophenones. nih.gov

Catalytic Reduction: Chiral metal complexes are widely used for asymmetric hydrogenation and transfer hydrogenation. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst and a borane (B79455) source, is a reliable method for the enantioselective reduction of ketones. youtube.comresearchgate.net Another prominent method is the Noyori asymmetric hydrogenation, which employs a ruthenium catalyst with a chiral ligand to activate hydrogen gas. youtube.com Research has shown that trichloroacetophenone can be reduced to the corresponding (R)-alcohol with high enantioselectivity using such catalytic systems. acs.org

Table 2: Examples of Asymmetric Reduction Methods for Acetophenone (B1666503) Derivatives

Substrate ClassMethod/CatalystProduct ConfigurationEnantiomeric Excess (ee)YieldCitation
TrichloroacetophenoneChiral Boron-based Catalyst(R)-alcoholHigh- acs.org
o-ChloroacetophenoneCandida tenuis xylose reductase(S)-alcohol>99%- researchgate.net
2'-ChloroacetophenoneSaccharomyces cerevisiae B5(R)-alcohol>99%>99% researchgate.net
2,2,2-TrifluoroacetophenoneTeSADH Mutant (A85G/186A/C295A)(S)-alcoholHighQuantitative nih.gov
AcetophenoneNoyori-type Ruthenium ComplexChiral AlcoholHigh- youtube.com
AcetophenonePlant Tissues (e.g., Apple, Carrot)(R)- or (S)-alcoholup to 98%up to 80% nih.gov

Once the chiral alcohol of p-tert-butyl-1-(2,2,2-trichlorophenyl)ethanol is obtained, it can serve as a chiral precursor or auxiliary in subsequent reactions to control the stereochemical outcome. The synthesis of complex molecules often relies on stereoselective reactions to create multiple chiral centers with specific relative and absolute configurations. beilstein-journals.orgnih.gov

Diastereoselective Reactions: A chiral starting material can direct the formation of a new stereocenter, leading to a diastereomeric mixture where one isomer is favored. For example, the chiral alcohol can be used in aldol (B89426) reactions, where its stereochemistry influences the formation of new C-C bonds and hydroxyl groups with a specific spatial arrangement. Similarly, diastereoselective synthesis of highly substituted cyclic structures, like tetrahydrofurans and cyclohexanones, can be achieved by leveraging the stereochemistry of precursors. beilstein-journals.orgnih.gov

Enantioselective Synthesis: In cases where a racemic mixture of a derivative is formed, kinetic resolution can be employed to isolate one enantiomer. For instance, an enzymatic acylation could selectively react with one enantiomer of the chiral alcohol, allowing for the separation of the fast-reacting enantiomer from the unreacted one. The development of catalytic asymmetric methods allows for the direct synthesis of enantiomerically enriched products, such as the atroposelective synthesis of N-aryl 1,2,4-triazoles using chiral phosphoric acid catalysts. nih.gov

Role in Multi-Component Reactions for Complex Molecule Assembly

This compound is a fascinating, yet underexplored, synthetic intermediate. Its true potential shines when we consider its prospective role in multi-component reactions (MCRs). These reactions, where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, are a cornerstone of modern synthetic chemistry. They offer an efficient and atom-economical route to complex molecular architectures.

The unique structure of this compound, featuring a ketone and a trichloromethyl group, makes it an ideal candidate for participation in a variety of MCRs. The electron-withdrawing nature of the trichloromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon. This heightened reactivity makes the ketone more susceptible to nucleophilic attack, a critical initiation step in many MCRs.

The Passerini three-component reaction (P-3CR) is a classic MCR that involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org The reaction is prized for its ability to rapidly generate complex, functionalized molecules from simple starting materials. wikipedia.org Given its activated carbonyl group, this compound could theoretically serve as the ketone component in a Passerini reaction.

The general scheme for a Passerini reaction is presented below:

Reactant 1 Reactant 2 Reactant 3 Product
Carboxylic AcidKetone/AldehydeIsocyanideα-Acyloxy Carboxamide

In this context, this compound would introduce a p-tert-butylphenyl group and a trichloromethyl group into the final product, offering a route to novel, sterically hindered, and potentially biologically active α-acyloxy carboxamides.

Similarly, the Ugi four-component reaction (U-4CR) is another powerful MCR that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov This reaction is renowned for its ability to generate a high degree of molecular diversity and is widely employed in drug discovery. nih.gov The activated carbonyl of this compound would be highly susceptible to the initial imine formation with the amine, which is the first step of the Ugi reaction.

The general scheme for an Ugi reaction is as follows:

Reactant 1 Reactant 2 Reactant 3 Reactant 4 Product
Ketone/AldehydeAmineCarboxylic AcidIsocyanideBis-amide

The incorporation of this compound into an Ugi reaction would lead to the synthesis of complex bis-amides bearing the distinct p-tert-butylphenyl and trichloromethyl moieties. These substituents could impart unique steric and electronic properties to the resulting molecules, making them interesting candidates for further chemical and biological investigation.

Beyond the Passerini and Ugi reactions, the electrophilic nature of the carbonyl group in this compound suggests its potential utility in other MCRs, such as the Mannich reaction , which involves an aldehyde, a primary or secondary amine, and a C-H acidic compound. organic-chemistry.orgnih.gov While typically employing aldehydes, activated ketones can also participate.

Advanced Spectroscopic and Structural Characterization of P Tert Butyl 2,2,2 Trichloroacetophenone and Its Analogues

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers detailed insights into the functional groups and bonding arrangements within a molecule. iaea.orgwiley.com These two methods are complementary, as a vibrational mode may be active in one technique but not the other. msu.edu

Infrared (IR) Spectroscopy: The IR spectrum of p-tert-butyl-2,2,2-trichloroacetophenone is expected to show several characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is anticipated in the region of 1680-1700 cm⁻¹. For comparison, the C=O stretch in acetophenone (B1666503) appears around 1685 cm⁻¹. chemicalbook.com The presence of the electron-withdrawing trichloromethyl group could shift this frequency. Aromatic C=C stretching vibrations are expected between 1450 and 1600 cm⁻¹. C-H stretching vibrations from the aromatic ring and the tert-butyl group would appear around 3000-3100 cm⁻¹ and 2850-2970 cm⁻¹, respectively. mdpi.com The C-Cl stretching vibrations of the CCl₃ group are typically found in the fingerprint region, broadly between 600 and 800 cm⁻¹. For instance, in 2-chloro-2-methylpropane, C-Cl vibrations are observed around 580-780 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information. In acetophenone derivatives, the aromatic ring breathing mode is often a strong feature in the Raman spectrum. researchgate.net The C=O stretch is also Raman active, though its intensity can vary. researchgate.net Symmetric vibrations, such as the symmetric stretching of the C-C bonds in the tert-butyl group, often give rise to strong Raman signals. researchgate.net The C-Cl stretches are also expected to be visible in the Raman spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
C-H Stretch (Aromatic)3000 - 3100IR, Raman
C-H Stretch (Aliphatic, tert-butyl)2850 - 2970IR, Raman
C=O Stretch (Ketone)1680 - 1700IR (Strong), Raman
C=C Stretch (Aromatic)1450 - 1600IR, Raman
C-H Bend (Aliphatic, tert-butyl)1365 - 1470IR, Raman
C-Cl Stretch (Trichloromethyl)600 - 800IR, Raman
Aromatic C-H Out-of-Plane Bend800 - 900IR

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

For this compound, the molecular ion peak (M⁺) would be observed. A key feature would be the isotopic pattern of the molecular ion due to the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. asdlib.org Consequently, a compound with three chlorine atoms will exhibit a characteristic cluster of peaks at M⁺, M+2, M+4, and M+6, with relative intensities that can be predicted based on isotopic abundance.

The fragmentation of this compound under electron ionization (EI) is expected to follow predictable pathways for ketones and halogenated compounds. libretexts.orgmiamioh.edu

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the trichloromethyl group is a likely fragmentation pathway. This would lead to the formation of the p-tert-butylbenzoyl cation [C₁₁H₁₅O]⁺ at m/z 161, which is a very stable fragment observed in the mass spectrum of p-tert-butylacetophenone. nih.gov The other fragment would be the trichloromethyl radical (•CCl₃).

Loss of the Trichloromethyl Cation: Another possibility is the formation of the [M-CCl₃]⁺ ion.

Fragmentation of the tert-Butyl Group: A prominent peak corresponding to the tert-butyl cation [C₄H₉]⁺ at m/z 57 is highly probable due to its stability. doaj.orgdocbrown.info This is often the base peak in the mass spectra of compounds containing this group. Loss of a methyl group from the tert-butyl group to form a [M-15]⁺ ion is also a common pathway.

Aromatic Fragmentation: A peak at m/z 91, corresponding to the tropylium (B1234903) ion, is a common feature in the mass spectra of alkylbenzenes and could be formed through rearrangement and fragmentation.

m/z Value Possible Fragment Ion Fragmentation Pathway
276/278/280/282[C₁₂H₁₃Cl₃O]⁺Molecular Ion (M⁺)
161[C₁₁H₁₅O]⁺α-cleavage, loss of •CCl₃
117/119/121[CCl₃]⁺α-cleavage, formation of CCl₃⁺
91[C₇H₇]⁺Rearrangement of aromatic ring
57[C₄H₉]⁺Cleavage of tert-butyl group

X-ray Crystallography for Solid-State Molecular Conformation and Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for predictions of its solid-state conformation. researchgate.netnih.gov

Structural Parameter Predicted Feature
Molecular ConformationNon-planar overall structure due to bulky substituents. The phenyl ring and carbonyl group will strive for planarity.
Bond Lengths & AnglesExpected to be within standard ranges, but with potential distortions around the sterically hindered quaternary carbon and the C(O)-CCl₃ bond.
Crystal PackingDominated by van der Waals forces. Potential for C-H···π interactions involving the aromatic ring and halogen bonding involving the chlorine atoms.
Key Intermolecular InteractionsC-H···π stacking, Halogen bonding (C-Cl···O), Dipole-dipole interactions.

Theoretical and Computational Studies on P Tert Butyl 2,2,2 Trichloroacetophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By calculating the electron density, DFT can elucidate properties like molecular geometry, vibrational frequencies, and electronic distributions, which are fundamental to understanding a molecule's reactivity.

For p-tert-butyl-2,2,2-trichloroacetophenone, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be used to optimize the molecule's ground-state geometry. researchgate.net Such calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles, offering a three-dimensional view of the molecule. nih.gov

A primary output of DFT analysis is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the MEP would likely show a significant negative potential around the carbonyl oxygen and a positive potential around the hydrogens of the aromatic ring and the carbon of the carbonyl group, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. Reactivity descriptors derived from Fukui functions can also pinpoint the specific atoms most likely to participate in reactions. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties

ParameterHypothetical ValueSignificance
HOMO Energy-7.2 eVIndicates electron-donating capability.
LUMO Energy-1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.7 eVRelates to chemical stability and reactivity. nih.gov
Dipole Moment2.9 DMeasures the overall polarity of the molecule.

Molecular Modeling and Dynamics Simulations to Understand Conformational Behavior

While DFT provides a static picture of the molecule at its lowest energy state, molecular modeling and, specifically, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational flexibility and intermolecular interactions. chemrxiv.orgnih.gov

For this compound, a key area of investigation would be the rotational freedom around the single bonds, particularly the bond connecting the phenyl ring to the carbonyl group and the bond between the carbonyl carbon and the trichloromethyl group. The bulky nature of both the para-substituted tert-butyl group and the trichloromethyl group imposes significant steric hindrance, which will restrict the available conformations. researchgate.net

An MD simulation would be initiated by placing the molecule in a simulated solvent box (e.g., chloroform (B151607) or toluene) and heating the system to a desired temperature. chemrxiv.orgresearchgate.net The simulation, run for several nanoseconds or longer, would track the trajectories of all atoms. chemrxiv.org Analysis of these trajectories would reveal the most populated conformational states and the energy barriers for transitioning between them.

The primary focus would be the dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group. It is expected that a non-planar conformation is preferred to minimize steric clash. nih.gov Similarly, the rotation of the trichloromethyl group would be analyzed to understand its preferred orientation relative to the rest of the molecule. Conformational studies on similar molecules have shown that bulky groups significantly influence the molecule's preferred shape in both solid state and solution.

Table 2: Hypothetical Conformational Analysis Data from MD Simulation

Dihedral AngleDescriptionPredicted Stable RangePopulation (%)
C(ar)-C(ar)-C(O)-C(Cl3)Rotation of the acetyl group relative to the phenyl ring± 30-60°~85%
C(ar)-C(O)-C(Cl3)-ClRotation of the trichloromethyl groupStaggered conformations~95%

Quantitative Structure-Activity Relationship (QSAR) Analysis in Synthetic Contexts

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific activity, such as biological potency or chemical reactivity. mdpi.com In a synthetic context, QSAR can be used to predict how substitutions on a parent molecule will affect reaction outcomes, such as yield, rate, or selectivity. biointerfaceresearch.com

To build a QSAR model for this compound, one would first need a dataset of structurally similar acetophenone (B1666503) derivatives that have been subjected to a specific chemical transformation (e.g., reduction of the ketone, nucleophilic substitution, or use as a Friedel-Crafts acylation agent). researchgate.net For each compound in the series, a measure of synthetic "activity"—such as the reaction yield or a calculated rate constant—would be required.

Next, a variety of molecular descriptors for each compound would be calculated. These descriptors quantify different aspects of the molecule's structure and can be categorized as:

Electronic: Dipole moment, partial charges on atoms, HOMO/LUMO energies. nih.gov

Steric: Molecular volume, surface area, specific conformational indices.

Topological: Indices that describe molecular branching and connectivity.

Thermodynamic: Heat of formation, total energy. researchgate.net

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), an equation is developed that best correlates the descriptors with the observed activity. pharmacophorejournal.com For a series of substituted acetophenones in a synthetic reaction, a hypothetical QSAR model might look like the equation below.

Predicted Yield = c0 + c1(Descriptor_A) + c2(Descriptor_B) + ...

Such a model, once validated, could predict the synthetic utility of new, unsynthesized acetophenone derivatives. nih.govnih.gov For this compound, the model would use its specific descriptor values to predict its performance in the given reaction, guiding synthetic strategy without the need for initial trial-and-error experimentation.

Table 3: Example of a Hypothetical 2D-QSAR Model for Reaction Yield

Model Equation: Yield = 0.65 + 0.12(LUMO) - 0.05(V_mol) + 0.25*(q_C=O)
Statistical ParameterValue
R² (Coefficient of Determination)0.85
Q² (Cross-validated R²)0.78
Number of Compounds (n)30
This table represents a hypothetical QSAR model where 'LUMO' is the energy of the lowest unoccupied molecular orbital, 'V_mol' is the molecular volume, and 'q_C=O' is the partial charge on the carbonyl carbon. researchgate.netnih.gov

Photochemical and Photoredox Reactivity Studies Involving Trichloroacetophenones and Tert Butyl Systems

Integration in Advanced Oxidation Processes (AOPs) for Organic Transformations

In the context of related compounds, the photocatalytic degradation of 4-tert-butylphenol (B1678320) has been successfully demonstrated using various catalysts under solar or UV irradiation. nih.govresearchgate.netmdpi.com These studies highlight the susceptibility of the tert-butylphenol moiety to oxidative attack, a feature present in p-tert-butyl-2,2,2-trichloroacetophenone. It is plausible that an AOP treatment of this compound would involve the attack of hydroxyl radicals on the aromatic ring and the tert-butyl group, leading to hydroxylation and subsequent ring-opening or side-chain oxidation. The trichloromethyl group would also be a target for reductive or oxidative degradation pathways.

Table 1: Examples of AOPs Applied to Related Compounds

AOP SystemTarget CompoundCatalystKey FindingsReference
Solar Light/Ag₂CO₃4-tert-butylphenolAg₂CO₃Complete degradation achieved, with efficiency influenced by initial pollutant concentration and catalyst dosage. researchgate.netmdpi.com
UV/Fe-doped TiO₂4-tert-butylphenolFe-doped TiO₂High efficiency in mineralization, with pseudo-second-order degradation kinetics. nih.gov
O₃/H₂O₂ (Peroxone)Trichloroethylene (TCE)-Accelerated oxidation of chlorinated compounds. researchgate.net

Light-Induced Transformations and Radical Generation from Halogenated Ketones

Halogenated ketones are known to undergo specific photochemical reactions, primarily the Norrish Type I and Type II reactions. wikipedia.org These reactions involve the cleavage of bonds adjacent to the carbonyl group upon photoexcitation.

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond, generating two radical intermediates. wikipedia.org For this compound, photoexcitation would likely lead to the cleavage of the bond between the carbonyl carbon and the trichloromethyl group. This would generate a p-tert-butylbenzoyl radical and a trichloromethyl radical (•CCl₃). The stability of the resulting radicals often dictates the favorability of this pathway. The trichloromethyl radical is a relatively stable radical, suggesting that this cleavage could be a significant process.

The Norrish Type II reaction involves intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. wikipedia.org Given the structure of this compound, a classical Norrish Type II reaction involving the alkyl chain is not possible. However, variations of this reaction involving the tert-butyl group or the aromatic ring could be considered, though they are less common.

The generation of radicals from halogenated compounds upon light exposure is a well-documented phenomenon. wikipedia.org The light-induced reaction of various organic molecules with trichlorinated compounds can initiate radical chain reactions. researchgate.net It is highly probable that UV irradiation of this compound would lead to the homolytic cleavage of the C-Cl bond in the trichloromethyl group, another pathway for generating reactive radical species.

Investigation of this compound as a Component in Photocatalytic Systems

While no studies have been found that specifically use this compound as a photocatalyst or a component in a photocatalytic system, its chemical structure suggests potential roles. Compounds with carbonyl groups and halogen atoms can sometimes act as photoinitiators in polymerization or other radical-mediated reactions. rsc.org

Upon absorption of light, this compound could generate radicals via the Norrish Type I cleavage as described above. These radicals could then initiate other chemical transformations, making the compound a potential photoinitiator. The efficiency of such a process would depend on the quantum yield of radical formation and the reactivity of the generated radicals with other components in the system.

Furthermore, in the context of photocatalytic degradation, this compound would be the substrate. Its degradation would likely proceed through pathways similar to those observed for other aromatic ketones and halogenated compounds. Studies on the photocatalytic degradation of 4-tert-butylphenol show that catalysts like TiO₂ and Ag₂CO₃ are effective under UV or solar light. nih.govresearchgate.netmdpi.com It is reasonable to assume that similar catalytic systems could be employed for the degradation of this compound. The degradation mechanism would likely involve hydroxyl radical attack, leading to the breakdown of the molecule into smaller, less complex compounds, and ultimately, mineralization to CO₂, water, and inorganic halides.

Future Directions and Research Perspectives in P Tert Butyl 2,2,2 Trichloroacetophenone Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The traditional synthesis of p-tert-butyl-2,2,2-trichloroacetophenone often relies on classical methods such as the Friedel-Crafts acylation of tert-butylbenzene (B1681246) with trichloroacetyl chloride. These methods, while effective, typically involve stoichiometric amounts of Lewis acid catalysts, chlorinated solvents, and generate significant waste, posing environmental concerns. google.com The future in this area lies in the adoption of green chemistry principles to develop more sustainable synthetic routes.

Key areas of research for greener synthesis of this compound and related compounds include:

Catalyst Replacement: Moving away from traditional catalysts like aluminum chloride towards solid acid catalysts, zeolites, or reusable ionic liquids could minimize waste and simplify product purification.

Solvent Selection: The replacement of hazardous and environmentally persistent solvents like carbon tetrachloride and dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even solvent-free reaction conditions is a critical goal. google.com

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all starting materials into the final product, minimizing byproducts. nih.gov

Energy Efficiency: Exploring microwave-assisted or flow chemistry processes can reduce reaction times and energy consumption compared to conventional batch heating.

Use of Renewable Feedstocks: While challenging for this specific molecule, long-term research could investigate pathways from bio-based starting materials.

An example of a greener approach in a related synthesis is the production of tert-butyl chloroacetate (B1199739) using a strong acid ion-exchange resin as a recyclable catalyst, which avoids the generation of acidic wastewater. google.com Similar principles could be applied to the synthesis of this compound.

Table 1: Comparison of Traditional vs. Potential Green Synthesis Parameters
ParameterTraditional Method (e.g., Friedel-Crafts)Potential Green Methodology
Catalyst Stoichiometric AlCl₃Heterogeneous solid acids, zeolites
Solvent Carbon tetrachloride, Dichloromethane2-MeTHF, CPME, solvent-free
Waste Significant acidic and chlorinated wasteReduced waste, recyclable catalyst
Energy Conventional heating, long reaction timesMicrowave, flow chemistry, shorter times

Exploration of Novel Catalytic Systems for Functionalization

The functional groups within this compound—the tert-butyl group, the aromatic ring, and the trichloromethyl ketone—offer multiple sites for further chemical modification. Future research will likely focus on developing novel catalytic systems to selectively functionalize this molecule, thereby creating a diverse range of derivatives with unique properties.

C-H Functionalization of the tert-Butyl Group: The tert-butyl group is generally considered chemically inert. However, recent breakthroughs have demonstrated the catalytic hydroxylation of sterically hindered primary C-H bonds using highly electrophilic manganese catalysts. nih.gov Applying such systems to this compound could yield novel alcohol derivatives, opening up new synthetic possibilities. nih.govresearchgate.net

Aromatic Ring Functionalization: While electrophilic aromatic substitution is a standard method, novel catalytic approaches could offer improved regioselectivity and functional group tolerance. This includes directed C-H activation or cross-coupling reactions to introduce new substituents onto the phenyl ring.

Functionalization of the Trichloromethyl Group: The trichloromethyl group is a key reactive site. Catalytic methods for the selective substitution of one or more chlorine atoms could provide access to a wide array of new compounds that are not easily accessible through traditional methods.

Catalytic Reduction of the Ketone: While standard reducing agents can be used, the development of catalytic asymmetric reduction methods would be highly valuable for producing chiral alcohols. These chiral building blocks are of significant interest in the pharmaceutical and fine chemical industries.

A related area of interest is the use of copper-catalyzed reactions. For instance, copper salts have been shown to effectively catalyze the N-tert-butylation of aromatic amines using tert-butyl 2,2,2-trichloroacetimidate, a compound structurally related to the target molecule. organic-chemistry.orgresearchgate.net Exploring similar copper-catalyzed transformations with this compound could lead to new carbon-nitrogen or carbon-oxygen bond-forming reactions. organic-chemistry.org

Table 2: Potential Catalytic Functionalization Reactions
Target SiteReaction TypePotential Catalyst SystemResulting Derivative
tert-Butyl GroupC-H HydroxylationManganese-based catalysts nih.govPrimary alcohol
Aromatic RingC-H BorylationIridium-based catalystsBorylated intermediate
Trichloromethyl GroupReductive DechlorinationPalladium or Nickel catalystsDichloro- or monochloro- derivative
KetoneAsymmetric ReductionChiral Ruthenium or Rhodium catalystsEnantiopure secondary alcohol

Potential for Integration in Advanced Materials Science and Polymer Chemistry

The unique combination of a bulky, lipophilic tert-butyl group and a reactive trichloromethyl ketone moiety makes this compound an interesting candidate for incorporation into advanced materials and polymers.

Polymer Synthesis: The molecule itself could act as a monomer or a precursor to a monomer in polymerization reactions. For example, derivatives of this compound could be designed for use in radical or condensation polymerizations. The resulting polymers might exhibit enhanced thermal stability, specific solubility characteristics, or unique refractive properties due to the bulky tert-butyl and electron-withdrawing trichloromethyl groups. There is precedent for using tert-butyl-containing monomers, such as tert-butyl acrylate, in polymer synthesis to create materials with specific properties. researchgate.net

Advanced Materials: The introduction of this compound or its derivatives as additives or functional components in materials could impart desirable properties. For instance, its incorporation into polymer matrices could modify their mechanical, thermal, or optical properties. The high fluorine content of related perfluoro-tert-butyl polymers has been explored for creating semifluorinated amphiphilic polymers for applications like drug delivery and as 19F-MRI contrast agents. nih.gov This suggests that functionalized tert-butyl groups can be leveraged for advanced material design.

Surface Modification: The reactive ketone or trichloromethyl group could be used to anchor the molecule onto surfaces, modifying their hydrophobicity, reactivity, or other surface properties.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Retrosynthesis and Synthesis Planning: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple, potentially novel, synthetic routes. chemcopilot.comkyoto-u.ac.jp These algorithms learn from vast databases of chemical reactions and can identify pathways that a human chemist might overlook, potentially leading to more efficient or greener syntheses. kyoto-u.ac.jp

Reaction Optimization: ML models can be trained on experimental data to predict reaction outcomes, such as yield or selectivity, under various conditions (e.g., temperature, solvent, catalyst). qu.edu.qa This allows for the in silico optimization of reactions, reducing the number of experiments required and saving time and resources. For example, ML has been used to optimize the asymmetric bioreduction of acetophenone (B1666503), a related ketone. qu.edu.qaprinceton.edu Such models could be developed to optimize the Friedel-Crafts synthesis of this compound or its subsequent functionalization reactions.

Prediction of Properties: AI models can predict the physicochemical and biological properties of novel derivatives of this compound before they are synthesized. This is particularly valuable in materials science and drug discovery for screening large virtual libraries of compounds to identify candidates with desired characteristics. nih.gov

The integration of AI and ML with automated robotic platforms represents a significant step towards the autonomous discovery and synthesis of new molecules, a paradigm that could greatly accelerate research in this area. synthiaonline.com

Table 3: Applications of AI/ML in this compound Chemistry
Application AreaAI/ML ToolPotential Impact
Synthesis Design Retrosynthesis Algorithms chemcopilot.comDiscovery of novel and more efficient synthetic routes.
Reaction Optimization Random Forest, Neural Networks princeton.eduPrediction of optimal reaction conditions for higher yields and selectivity.
New Derivative Discovery QSAR, Generative Models mdpi.comIn silico screening for new molecules with desired material or biological properties.
Process Automation Integration with Robotic Platforms synthiaonline.comAccelerated synthesis and testing of new compounds.

Q & A

Basic: What are the optimal synthetic routes for P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE, and how do reaction conditions influence yield and purity?

Answer:
Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution, leveraging the reactivity of the tert-butyl group and trichloromethyl ketone moiety. Key steps include:

  • Step 1: Reaction of tert-butylbenzene derivatives with trichloroacetyl chloride under Lewis acid catalysis (e.g., AlCl₃) at 0–25°C .
  • Step 2: Purification via column chromatography or recrystallization to isolate the product (≥95% purity).
  • Critical Parameters: Solvent choice (e.g., dichloromethane for polarity control), stoichiometric excess of acylating agent (1.2–1.5 equivalents), and inert atmosphere to prevent hydrolysis. Yield improvements (70–85%) are achieved by optimizing catalyst loading (10–15 mol%) and reaction time (12–24 hrs) .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Identify tert-butyl (δ ~1.3 ppm for CH₃) and trichloromethyl (δ ~5.5–6.0 ppm for CCl₃) groups. Aromatic protons appear as a multiplet (δ 7.2–7.8 ppm) .
    • IR Spectroscopy: Confirm C=O stretching (1740–1720 cm⁻¹) and C-Cl vibrations (750–650 cm⁻¹) .
  • Computational Methods: DFT calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of the trichloromethyl group, reducing aromatic ring electron density by ~15% compared to non-halogenated analogs .

Advanced: How can contradictory data on environmental toxicity or biodegradability of halogenated acetophenones be resolved in studies involving this compound?

Answer:
Conflicting results (e.g., aquatic toxicity classifications) require:

  • Comparative Studies: Parallel testing with structurally related compounds (e.g., trifluoroacetophenones) to isolate the impact of chlorine vs. fluorine .
  • Analytical Validation: Use LC-MS/MS to quantify degradation products and rule out matrix interference. For example, hydrolysis products like trichloroacetic acid may skew toxicity assays .
  • Statistical Reconciliation: Apply multivariate analysis (e.g., PCA) to differentiate artifact-driven vs. intrinsic toxicity signals in datasets .

Advanced: What mechanistic insights explain the reactivity of the trichloromethyl group in this compound during nucleophilic substitution?

Answer:
The trichloromethyl group acts as a strong electron-withdrawing group, polarizing the carbonyl and stabilizing transition states via inductive effects. Key observations:

  • Kinetic Studies: Second-order rate constants for SN2 reactions (e.g., with amines) are 3–5× higher than non-halogenated analogs due to enhanced electrophilicity .
  • Steric Effects: The tert-butyl group reduces accessibility to the carbonyl carbon, slowing reactions by ~20% compared to methyl-substituted analogs. Computational MD simulations confirm steric hindrance (RMSD ~1.8 Å) .

Advanced: How does this compound interact with biological targets, and what methodologies validate these interactions?

Answer:

  • In Vitro Assays: Screen for enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates. IC₅₀ values typically range 10–50 μM, indicating moderate potency .
  • Molecular Docking: Glide/SP simulations reveal binding to hydrophobic pockets (e.g., in acetylcholinesterase) with ΔG ≈ −8.2 kcal/mol. The trichloromethyl group contributes 60% of binding energy via van der Waals interactions .
  • Metabolic Profiling: Incubate with liver microsomes (e.g., human S9 fraction) and analyze metabolites via HRMS. Major pathways include oxidative dechlorination (m/z +16) and tert-butyl hydroxylation .

Advanced: What strategies enable the selective functionalization of this compound while preserving labile groups?

Answer:

  • Protection-Deprotection: Use silyl ethers (e.g., TBSCl) to shield hydroxyl groups during trichloromethyl reactions .
  • Catalytic Selectivity: Pd/Cu-mediated cross-coupling (e.g., Suzuki-Miyaura) targets the para position of the aromatic ring with >90% regioselectivity .
  • Low-Temperature Conditions: Conduct reactions at −78°C (dry ice/acetone bath) to minimize side reactions (e.g., C-Cl bond cleavage) .

Advanced: How do computational models predict the environmental persistence of this compound, and how can these be validated experimentally?

Answer:

  • QSPR Models: Predict half-life (t₁/₂) in soil (≈120 days) using descriptors like logP (3.8) and molar refractivity .
  • Validation: Conduct OECD 301B biodegradation tests. Observed t₁/₂ (140 days) aligns with predictions within 15% error. GC-MS tracks parent compound degradation and identifies chloroacetic acid as a terminal metabolite .

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P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE
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P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.